molecular formula C27H29N3O2S B303940 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione

1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione

Cat. No. B303940
M. Wt: 459.6 g/mol
InChI Key: AAUUMHAFSZYNOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. This compound is also known by its chemical name, GSK-3 inhibitor VIII, and is a potent inhibitor of glycogen synthase kinase-3 (GSK-3).

Mechanism of Action

1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione inhibitor VIII works by inhibiting the activity of 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione, which is a serine/threonine kinase that is involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and gene expression. The inhibition of 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione leads to the activation of various downstream signaling pathways, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione inhibitor VIII has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity, reduce inflammation, and improve cognitive function. However, the inhibition of 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione can also have detrimental effects such as the activation of oncogenic pathways, which can lead to cancer progression.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione inhibitor VIII in lab experiments is its high potency and selectivity towards 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione. This allows for precise modulation of 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione activity, which is crucial for studying its role in various cellular processes. However, one of the limitations of using this compound is its potential off-target effects, which can lead to unintended consequences.

Future Directions

There are several future directions for the research on 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione inhibitor VIII. One of the major areas of research is the development of more potent and selective inhibitors of 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione, which can have better therapeutic efficacy and fewer side effects. Another area of research is the identification of novel downstream targets of 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione, which can lead to the development of new drugs for the treatment of various diseases. Additionally, the role of 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione in various physiological processes such as neurogenesis and immune response is still not fully understood, and further research is needed to elucidate its functions in these processes.

Synthesis Methods

The synthesis of 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione inhibitor VIII involves the reaction of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline with 1,3-cyclohexanedione in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl 3-methylbutanoate in the presence of triethylamine to give the final product.

Scientific Research Applications

1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione inhibitor VIII has been extensively studied for its potential applications in various scientific research fields. One of the major areas of research has been its use in the development of new drugs for the treatment of various diseases such as Alzheimer's disease, diabetes, and cancer. 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione is known to play a crucial role in the pathogenesis of these diseases, and the inhibition of this enzyme has been shown to have therapeutic benefits.

properties

Product Name

1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione

Molecular Formula

C27H29N3O2S

Molecular Weight

459.6 g/mol

IUPAC Name

3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C27H29N3O2S/c1-17-8-13-21-24(15-17)33-26(28-21)19-9-11-20(12-10-19)30-25(31)16-23(27(30)32)29-14-4-6-18-5-2-3-7-22(18)29/h8-13,15,18,22-23H,2-7,14,16H2,1H3

InChI Key

AAUUMHAFSZYNOZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)N5CCCC6C5CCCC6

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)N5CCCC6C5CCCC6

Origin of Product

United States

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